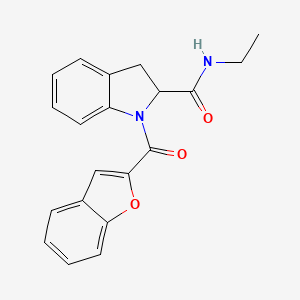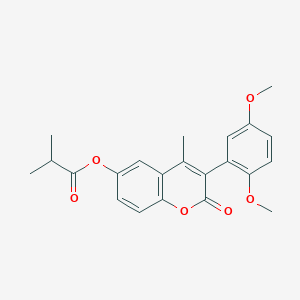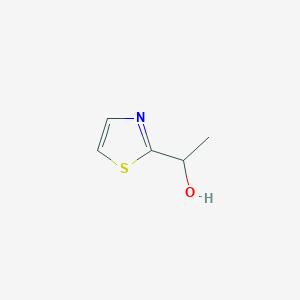
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a chemical compound with a complex structure that includes a phthalazinone moiety and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps. One common method starts with the reaction of 4-methylphthalazin-1(2H)-one with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in a suitable solvent. This is followed by a coupling reaction with 4-fluoro-3-(methoxycarbonyl)phenylboronic acid under the influence of a catalyst and base. The intermediate product is then hydrolyzed and further reacted with cyclopropyl(piperazine-1-yl)methyl ketone hydrochloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing impurities. The process typically involves optimized reaction conditions, including precise temperature control, solvent selection, and purification steps such as recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phthalazinone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, the compound can induce DNA damage in cancer cells, leading to cell death. This makes it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaparib: Another PARP inhibitor with a similar phthalazinone structure.
Rucaparib: Shares structural similarities and also targets PARP enzymes.
Niraparib: Another compound in the same class of PARP inhibitors.
Uniqueness
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific structural features, such as the combination of a phthalazinone moiety with a pyrrole ring. This unique structure contributes to its distinct biochemical properties and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19(14-7-9-15(10-8-14)24-11-3-4-12-24)21-13-18-16-5-1-2-6-17(16)20(26)23-22-18/h1-12H,13H2,(H,21,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQORRZENYTKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2770121.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(butan-2-yl)acetamide](/img/structure/B2770125.png)

![2-(3,4-Dimethylphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2770127.png)




![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2770133.png)
